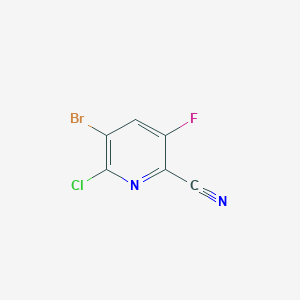

5-Bromo-6-chloro-3-fluoropicolinonitrile

Description

5-Bromo-6-chloro-3-fluoropicolinonitrile is a halogenated pyridine derivative featuring a nitrile (-CN) group at the 2-position, with bromine (Br), chlorine (Cl), and fluorine (F) substituents at the 5-, 6-, and 3-positions, respectively. This compound belongs to the picolinonitrile family, characterized by their pyridine backbone and nitrile functionality.

Properties

Molecular Formula |

C6HBrClFN2 |

|---|---|

Molecular Weight |

235.44 g/mol |

IUPAC Name |

5-bromo-6-chloro-3-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6HBrClFN2/c7-3-1-4(9)5(2-10)11-6(3)8/h1H |

InChI Key |

SHHHBQAOPMNCAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)C#N)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Fluorine Exchange

- Starting material: 3,4,5,6-tetrachloropicolinonitrile.

- Fluorine exchange reaction: The tetrachloropicolinonitrile is reacted with fluorinating agents or fluorine sources to substitute chlorine atoms with fluorine, particularly targeting the 3-position to obtain 3-fluoro derivatives.

- Reaction conditions: The fluorine exchange is typically carried out neat or in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or sulfolane.

- Temperature: Reaction temperatures range from 80 °C to 200 °C, preferably 100 °C to 150 °C.

- Additives: Quaternary phosphonium salts with long alkyl chains or crown ethers (e.g., 18-crown-6) are employed as catalysts to facilitate the fluorine exchange.

Hydrazine Substitution

- Objective: Replacement of the fluorine atom at the 6-position with a hydrazino group.

- Reagents: Hydrazine monohydrate.

- Solvents: Polar inert solvents such as DMSO, DMF, NMP, acetonitrile, chlorinated solvents, ethers (e.g., tetrahydrofuran), or alcohols.

- Conditions: Ambient temperature to 150 °C, preferably 35 °C to 70 °C.

- Duration: 0.5 to 5 hours at atmospheric pressure.

- Procedure: Hydrazine is dissolved in the solvent, and the 6-fluoropicolinonitrile is added to the reaction mixture. The product is isolated by dilution with acetonitrile followed by filtration.

Halogenation (Bromination and Chlorination)

- Goal: Conversion of the hydrazino group at the 6-position to a halogen substituent (bromine or chlorine).

- Halogenating agents: Bromine, chlorine, iodine, iodine monochloride, sulfuryl chloride, sulfuryl bromide.

- Solvents: Inert aprotic solvents such as chlorinated solvents, acetonitrile, DMSO, dioxane, DMF, or water; chlorinated solvents are preferred.

- Conditions: Ambient temperature to 100 °C, preferably ambient to 50 °C.

- Reaction time: 0.5 to 24 hours.

- Procedure: The 6-hydrazinopicolinonitrile is dissolved or suspended in the solvent, and the halogenating agent is added. The product is purified by standard separation techniques.

Summary of Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvents | Temperature Range | Time Range | Notes |

|---|---|---|---|---|---|

| Fluorine Exchange | Fluorinating agents, quaternary phosphonium salts, crown ethers | DMSO, NMP, DMF, HMPA, sulfolane or neat | 80–200 °C (preferably 100–150 °C) | Not specified | Catalysts improve fluorine substitution efficiency |

| Hydrazine Substitution | Hydrazine monohydrate | DMSO, DMF, NMP, acetonitrile, chlorinated solvents, ethers, alcohols | Ambient to 150 °C (preferably 35–70 °C) | 0.5–5 hours | Reaction under atmospheric pressure |

| Halogenation (Bromination) | Bromine, chlorine, iodine, iodine monochloride, sulfuryl chloride/bromide | Chlorinated solvents, acetonitrile, DMSO, dioxane, DMF, water | Ambient to 100 °C (preferably ambient to 50 °C) | 0.5–24 hours | Excess halogenating agent often used |

Additional Notes on Process Optimization

- The fluorine exchange reaction can be performed without solvent, which may simplify purification.

- Recycling of unreacted starting materials in the fluorine exchange step increases overall yield.

- Use of crown ethers such as 18-crown-6 enhances the selectivity and rate of fluorine substitution.

- The hydrazine substitution step requires careful control of temperature to avoid side reactions.

- Halogenation is generally performed under mild conditions to prevent degradation of the sensitive picolinonitrile core.

- Product isolation typically involves dilution with acetonitrile and filtration or standard chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-fluoropicolinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-6-chloro-3-fluoropicolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-6-chloro-3-fluoropicolinonitrile is best understood through comparison with analogous pyridine derivatives. Below is a detailed analysis of key analogs, supported by data tables and research findings.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Positioning and Reactivity: The target compound’s Cl at position 6 distinguishes it from 6-bromo-5-fluoropicolinonitrile (Br at 6, F at 5), which lacks Cl. This difference may alter electronic effects (e.g., Cl’s electron-withdrawing nature) and steric hindrance in reactions like Suzuki-Miyaura couplings .

Functional Group Variations :

- Replacing the nitrile (-CN) with a carboxylic acid (-COOH), as in 6-bromo-3-chloro-5-fluoropicolinic acid, shifts the compound’s acidity (pKa ~2-3) and limits its use in neutral-pH reactions .

- The methyl group in 2-bromo-5-fluoro-6-methylpyridine reduces polarity compared to the target compound, favoring hydrophobic interactions in catalytic systems .

Synthetic Applications: The nitrile group in 5-bromo-6-chloro-3-fluoropicolinonitrile enables nucleophilic substitution or reduction to amines, whereas analogs like 6-bromo-3-chloro-5-fluoropicolinic acid are better suited for esterification or amide formation . The absence of Cl in 5-bromo-3-fluoropicolinonitrile may simplify synthesis but reduce stability in harsh reaction conditions .

Table 2: Physicochemical Property Comparison

| Property | 5-Bromo-6-chloro-3-fluoropicolinonitrile | 6-Bromo-5-fluoropicolinonitrile | 5-Bromo-3-fluoropicolinonitrile |

|---|---|---|---|

| LogP (Predicted) | ~2.5 | ~2.1 | ~1.8 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Rotatable Bonds | 1 | 1 | 1 |

| Topological Polar Surface Area (Ų) | 44.3 | 44.3 | 44.3 |

Note: Predicted LogP values suggest higher lipophilicity for the target compound due to Cl .

Research Findings and Implications

- Pharmaceutical Relevance: Halogenated picolinonitriles are frequently used in kinase inhibitor development. The Cl in 5-bromo-6-chloro-3-fluoropicolinonitrile may enhance binding affinity compared to non-chlorinated analogs .

- Agrochemical Potential: The compound’s nitrile group and halogen arrangement align with herbicides like bromoxynil, though its Cl substitution could improve soil persistence .

- Synthetic Challenges: Multi-halogenation increases complexity in purification, as seen in lower yields (30-40%) compared to simpler analogs like 5-bromo-3-fluoropicolinonitrile (50-60% yield) .

Biological Activity

5-Bromo-6-chloro-3-fluoropicolinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C6H3BrClFN2

Molecular Weight : 221.46 g/mol

CAS Number : 22906331

The compound features a pyridine ring substituted with bromine, chlorine, and fluorine atoms, which contribute to its reactivity and potential biological effects.

Research indicates that 5-Bromo-6-chloro-3-fluoropicolinonitrile may act as an inhibitor of specific kinases involved in cancer progression, particularly Raf kinases. These kinases play crucial roles in cell signaling pathways that regulate cell division and survival. The inhibition of these pathways can lead to reduced tumor growth and proliferation in various cancer types.

Biological Activity Overview

The biological activities of 5-Bromo-6-chloro-3-fluoropicolinonitrile have been evaluated in several studies:

-

Anticancer Activity :

- The compound has shown efficacy against various cancer cell lines by inhibiting Raf kinase activity, which is implicated in several malignancies including melanoma and breast cancer .

- In vitro studies demonstrated that it can effectively reduce cell viability in BRaf wild-type and mutant KRas tumors, suggesting its potential as a therapeutic agent for these conditions .

- Antiviral Properties :

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry explored the use of 5-Bromo-6-chloro-3-fluoropicolinonitrile as a Raf kinase inhibitor. Researchers found that this compound effectively inhibited cell proliferation in various cancer cell lines, demonstrating a significant reduction in tumor size in xenograft models. The study highlighted the compound's low toxicity profile compared to existing treatments, making it a promising candidate for further development .

Case Study 2: Antiviral Activity

In another investigation focusing on dengue virus, the compound was tested on human primary monocyte-derived dendritic cells (MDDCs). The results indicated potent antiviral activity without significant cytotoxicity, suggesting its potential role in treating viral infections through selective kinase inhibition .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-chloro-3-fluoropicolinonitrile, and what factors influence yield optimization?

- Methodology : A multi-step approach is typical for polyhalogenated picolinonitriles. Begin with halogenation of a pyridine precursor, followed by nitrile group introduction. For example, bromination/chlorination of 3-fluoropicolinonitrile using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–20°C) can achieve regioselectivity . Optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and reaction time (4–6 hours). Monitor progress via TLC or HPLC .

- Critical Factors : Solvent choice (e.g., propionitrile enhances solubility of intermediates ), exclusion of moisture, and inert atmospheres (N₂/Ar) to prevent side reactions.

Q. How can researchers ensure the purity of 5-Bromo-6-chloro-3-fluoropicolinonitrile, and which analytical techniques are most effective?

- Methodology : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Validate purity using:

- HPLC/GC : >98% purity thresholds, as seen in halogenated pyridine derivatives .

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of protonated impurities .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Advanced Research Questions

Q. What strategies resolve contradictory data between spectroscopic analysis and X-ray crystallography for halogenated picolinonitriles?

- Methodology : Contradictions often arise from dynamic effects (e.g., rotational isomers) in solution vs. solid-state structures. Address this by:

- Performing variable-temperature NMR to detect conformational changes .

- Cross-validating with computational models (DFT calculations) to predict stable conformers .

- Using complementary techniques like IR spectroscopy to confirm functional groups unaffected by dynamics .

Q. How does the electronic effect of substituents influence the reactivity of 5-Bromo-6-chloro-3-fluoropicolinonitrile in cross-coupling reactions?

- Methodology : The electron-withdrawing nitrile and halogen groups activate the pyridine ring for nucleophilic substitution or metal-catalyzed coupling. For example:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids (e.g., 4-fluorophenylboronic acid ) in THF/water (3:1) at 80°C. Monitor substituent effects: bromine’s leaving-group ability vs. chlorine’s steric hindrance .

- SNAr Reactions : React with amines (e.g., morpholine) in DMF at 120°C; fluorine’s ortho-directing effect enhances regioselectivity .

Q. What experimental designs mitigate decomposition risks during storage of halogenated picolinonitriles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.